molecular formula C11H16ClN3O B5697407 4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one

4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one

Cat. No.: B5697407
M. Wt: 241.72 g/mol
InChI Key: CCKVNVQCTNBUFN-UHFFFAOYSA-N
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Description

4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one is a compound belonging to the pyridazinone family Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other pyridazinone derivatives such as:

Uniqueness

What sets 4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-13-9-7-14-15(11(16)10(9)12)8-5-3-2-4-6-8/h7-8,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKVNVQCTNBUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)N(N=C1)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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